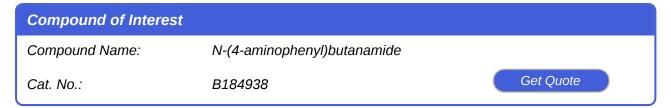


# Technical Guide: N-(4-Aminophenyl)butanamide (CAS 116884-02-7)

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the chemical properties, synthesis, and suppliers of **N-(4-aminophenyl)butanamide** (CAS 116884-02-7). It is important to note that, based on publicly available scientific literature, there is no specific information regarding the biological activity, mechanism of action, or involvement in signaling pathways for this particular compound. The experimental protocols provided are generalized synthetic procedures.

## **Core Properties**

**N-(4-Aminophenyl)butanamide** is an organic compound belonging to the class of N-substituted butanamides. Its chemical structure consists of a butanamide group attached to the nitrogen of a 4-aminophenyl moiety.

## **Chemical and Physical Properties**



Property	Value	Source
CAS Number	116884-02-7	[1][2]
Molecular Formula	C10H14N2O	[3]
Molecular Weight	178.23 g/mol	[3]
IUPAC Name	N-(4-aminophenyl)butanamide	[3]
Canonical SMILES	CCCC(=O)NC1=CC=C(C=C1)	[3]
InChI	InChI=1S/C10H14N2O/c1-2-3- 10(13)12-9-6-4-8(11)5-7-9/h4- 7H,2-3,11H2,1H3,(H,12,13)	[3]
InChIKey	LFXCELCZRVHGIJ- UHFFFAOYSA-N	[3]
Predicted pKa	14.75 ± 0.70	[3]
Topological Polar Surface Area (TPSA)	55.1 Ų	N/A
Predicted logP	2.0074	N/A

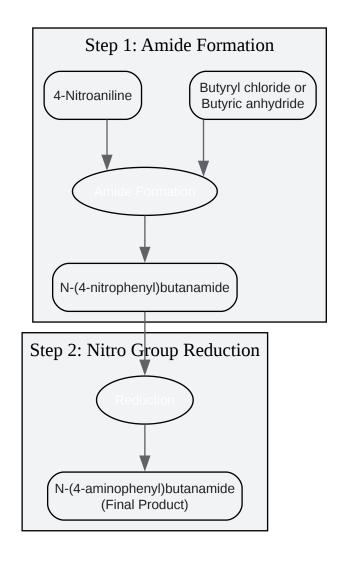
### **Synthesis**

The primary synthetic route to **N-(4-aminophenyl)butanamide** involves the reduction of its nitro precursor, N-(4-nitrophenyl)butanamide.[3] A general workflow for the synthesis of N-arylbutanamides can also be adapted.

#### **Synthetic Workflow**

The synthesis can be conceptualized in the following two main steps:





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A generalized synthetic workflow for **N-(4-aminophenyl)butanamide**.

#### **Experimental Protocols**

The following are generalized experimental protocols for the synthesis of **N-(4-aminophenyl)butanamide**.

Method 1: Reduction of N-(4-nitrophenyl)butanamide using Pd/C Catalyzed Hydrogenation

This method is a common and effective way to reduce aromatic nitro groups.[4]

Materials:



- N-(4-nitrophenyl)butanamide
- Palladium on carbon (10% Pd/C)
- Ethanol (or other suitable solvent)
- Hydrogen gas (H<sub>2</sub>)

#### Procedure:

- Dissolve N-(4-nitrophenyl)butanamide in ethanol in a reaction vessel suitable for hydrogenation.
- Add a catalytic amount of 10% Pd/C to the solution.
- Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.
- Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture vigorously at room temperature.
- Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- Once the reaction is complete (disappearance of the starting material), filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
- Wash the celite pad with additional ethanol.
- Evaporate the solvent from the filtrate under reduced pressure to obtain the crude N-(4aminophenyl)butanamide.
- The crude product can be purified by recrystallization or column chromatography.

Method 2: Reduction of N-(4-nitrophenyl)butanamide using Iron in Acetic Acid

This method provides an alternative to catalytic hydrogenation. [5][6]

Materials:



- N-(4-nitrophenyl)butanamide
- Iron powder (Fe)
- Ethanol
- Water
- Acetic acid (CH₃COOH)
- Procedure:
  - Create a suspension of N-(4-nitrophenyl)butanamide in a mixture of ethanol and water.
  - Heat the suspension to reflux.
  - To the refluxing suspension, add iron powder and a catalytic amount of acetic acid.
  - Continue refluxing and monitor the reaction by TLC or HPLC.
  - Upon completion, filter the hot reaction mixture through a pad of celite to remove excess iron and other solids.
  - Concentrate the filtrate under reduced pressure.
  - The resulting residue can be purified by extraction and subsequent recrystallization or column chromatography to yield N-(4-aminophenyl)butanamide.

#### **Biological Activity and Signaling Pathways**

Currently, there is no information available in the public domain regarding the biological activity, mechanism of action, or any associated signaling pathways for **N-(4-aminophenyl)** derivatives aminophenyl) butanamide. Research on structurally related N-(4-aminophenyl) derivatives suggests that this chemical scaffold can be incorporated into molecules with a range of biological activities, including potential antitumor and enzyme inhibitory properties. However, the specific biological function of **N-(4-aminophenyl)**butanamide itself has not been reported.

## **Suppliers**







**N-(4-Aminophenyl)butanamide** is available from several chemical suppliers, primarily for research and development purposes.



Supplier	Location	Notes
Sigma-Aldrich	Global	Sold as part of their collection of rare and unique chemicals; analytical data is not collected by the supplier.[7]
AK Scientific, Inc.	San Francisco, CA, USA	Products are for research and development use only.
ChemScene	Global	Purity of 95+% is indicated.[5]
ChemicalBook	Global	Lists multiple suppliers and pricing information.
BLDpharm	Global	Provides the compound with specified purity.
Princeton BioMolecular Research, Inc.	Monmouth Junction, NJ, USA	-
Santa Cruz Biotechnology, Inc.	Dallas, TX, USA	-
AOKChem	Shanghai, China	-
abcr GmbH	Germany	-
Crysdot	-	-
LabNovo	-	-
EvitaChem	-	-
Otto Chemie Pvt Ltd	India	-
Parapropamol	-	-
AA Blocks	-	-
Fisher Scientific	-	-
Bide Pharmatech	-	-
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